molecular formula C13H12O3S B2796651 4-(Benzyloxy)benzene-1-sulfinicacid CAS No. 740053-31-0

4-(Benzyloxy)benzene-1-sulfinicacid

Cat. No.: B2796651
CAS No.: 740053-31-0
M. Wt: 248.3
InChI Key: VJLKJNJDFYSQNT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzene-1-sulfinicacid is an organic compound characterized by a benzene ring substituted with a phenylmethoxy group and a sulfinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzene-1-sulfinicacid typically involves the reaction of phenylmethoxybenzene with a sulfinic acid derivative under controlled conditions. One common method includes the use of sulfinyl chloride in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)benzene-1-sulfinicacid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(Benzyloxy)benzene-1-sulfinicacid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)benzene-1-sulfinicacid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the phenylmethoxy group can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    4-Methoxybenzenesulfinic acid: Similar structure but lacks the phenyl group.

    4-Phenylbenzenesulfinic acid: Similar structure but lacks the methoxy group.

    4-Methoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group.

Properties

IUPAC Name

4-phenylmethoxybenzenesulfinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c14-17(15)13-8-6-12(7-9-13)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLKJNJDFYSQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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